N-(4-methylthiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
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Description
N-(4-methylthiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C14H15N3O3S2 and its molecular weight is 337.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications : Compounds similar to the one you mentioned have been studied for their antimicrobial properties. For instance, Desai, Dodiya, and Shihora (2011) synthesized compounds for in vitro antibacterial and antifungal activities, showing potential in combatting various bacterial and fungal strains (Desai, Dodiya, & Shihora, 2011). Similarly, compounds with morpholine moieties have been developed for antimicrobial purposes, as reported by Sahin et al. (2012), who found good to moderate antimicrobial activity in their synthesized compounds (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Antitumor and Anticancer Research : Compounds with structural similarities have been examined for their potential in inhibiting cancer cell proliferation. For example, Lu et al. (2017) synthesized a compound that showed effective inhibition on the proliferation of cancer cell lines (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017). Hao et al. (2017) also reported the synthesis of a compound with distinct inhibitory capacity against specific cancer cell lines (Hao, Lu, Chen, Wang, Ding, Liu, 2017).
Synthesis of Heterocyclic Compounds : The synthesis of novel heterocyclic compounds incorporating elements of the given chemical structure has been a subject of research. For instance, Yarovenko et al. (2003) synthesized carbamoyl-containing N,S-heterocyclic compounds, indicating the versatility of such chemical structures in synthesizing diverse compounds (Yarovenko, Es'kov, Zavarzin, Chernoburova, Martynkin, & Krayuskin, 2003).
Antileishmanial Activity : Compounds with structural similarity have been evaluated for antiparasitic activities. Süleymanoğlu et al. (2018) investigated the antileishmanial activities of certain compounds, highlighting their potential in combating parasitic infections (Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2018).
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-9-8-22-14(15-9)16-13(19)11-6-20-7-12(18)17(11)5-10-3-2-4-21-10/h2-4,8,11H,5-7H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLVZWLPICWGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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